Beryllium--manganese (5/1)

Catalog No.
S15081605
CAS No.
62852-69-1
M.F
Be5Mn
M. Wt
99.99896 g/mol
Availability
In Stock
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Beryllium--manganese (5/1)

CAS Number

62852-69-1

Product Name

Beryllium--manganese (5/1)

Molecular Formula

Be5Mn

Molecular Weight

99.99896 g/mol

InChI

InChI=1S/5Be.Mn

InChI Key

ZRFZPMQVZODXBH-UHFFFAOYSA-N

Canonical SMILES

[Be].[Be].[Be].[Be].[Be].[Mn]

Beryllium-manganese (5/1) is a compound composed of beryllium and manganese in a specific stoichiometric ratio. Beryllium, denoted by the symbol Be and atomic number 4, is a steel-gray, strong, lightweight, and brittle alkaline earth metal. It exhibits high thermal and electrical conductivity and is primarily used in aerospace applications due to its low density and high melting point (1287 °C) . Manganese, represented by the symbol Mn and atomic number 25, is a hard and brittle transition metal known for its role in steel production and various industrial applications . The combination of these two elements in the specified ratio results in unique properties that can be harnessed for specific applications.

Depending on their oxidation states. Beryllium typically exhibits a +2 oxidation state, while manganese can exhibit multiple oxidation states (+2, +4, +7). The reactions may include:

  • Oxidation-Reduction Reactions: Beryllium can reduce manganese oxides under certain conditions.
  • Formation of Complexes: Beryllium can form coordination complexes with manganese ions in solution.
  • Thermal Decomposition: Upon heating, beryllium-manganese compounds may decompose into their constituent oxides.

The exact nature of these reactions depends on environmental conditions such as temperature, pressure, and the presence of other reactants.

The synthesis of beryllium-manganese (5/1) can be achieved through several methods:

  • Solid-State Reaction: Mixing beryllium oxide with manganese oxide at elevated temperatures can yield the desired compound.
  • Chemical Vapor Deposition: This method involves depositing beryllium and manganese from vapor phases onto a substrate.
  • Hydrothermal Synthesis: Using aqueous solutions under high temperature and pressure to facilitate the reaction between soluble beryllium and manganese salts.

Each method has its advantages and challenges regarding purity, yield, and scalability.

Beryllium-manganese (5/1) has potential applications in various fields:

  • Alloy Production: Used as an alloying agent to enhance the properties of metals.
  • Electronics: Its unique electrical properties make it suitable for applications in electronic components.
  • Aerospace Materials: Due to its lightweight nature combined with strength, it can be utilized in aerospace engineering.

The specific applications depend on the compound's stability and reactivity under different conditions.

  • Manganese Compounds: Interactions with various manganese oxides have shown that they can alter the physical properties of beryllium-based materials.
  • Toxicological Studies: Investigations into how exposure to both elements affects biological systems are crucial for understanding their combined health impacts.

Further studies are needed to elucidate the interactions specific to beryllium-manganese (5/1).

Beryllium-manganese (5/1) shares similarities with several other compounds containing either beryllium or manganese. Here are some comparable compounds:

CompoundCompositionUnique Features
Beryllium OxideBeOHigh melting point; used in nuclear applications
Manganese DioxideMnO2Commonly used as an oxidizing agent
Bismuth ManganateBiMnO4Exhibits ferroelectric properties
Barium ManganateBaMnO4Used in ceramics; provides color and stability

Uniqueness of Beryllium-Manganese (5/1)

Beryllium-manganese (5/1) is unique due to its specific stoichiometric ratio that may confer distinct physical or chemical properties not found in other combinations. Its potential uses in advanced materials science highlight its significance among similar compounds. Further research could reveal additional unique characteristics that differentiate it from these other compounds.

Vapor Deposition Techniques for Be–Mn Alloy Thin Films

Vapor deposition methods, such as chemical vapor deposition (CVD) and atomic layer deposition (ALD), have been explored for synthesizing Be–Mn thin films. These techniques rely on volatile precursors that decompose at elevated temperatures to form uniform coatings. For manganese, β-diketonate complexes like Mn(hfa)₂- TMEDA (hfa = hexafluoroacetylacetonate, TMEDA = tetramethylethylenediamine) have demonstrated clean vaporization profiles suitable for CVD/ALD processes. However, beryllium precursors are less established due to the element’s high toxicity and limited volatility.

A key challenge lies in synchronizing the decomposition temperatures of Be and Mn precursors. Manganese precursors typically vaporize at 65–100°C, whereas beryllium compounds often require higher temperatures, leading to preferential deposition of one component. Recent studies suggest pulsed CVD approaches, where precursor pulses are alternated to minimize thermal mismatch. For example:

ParameterManganese PrecursorBeryllium Precursor
Vaporization Temp.65–100°C200–300°C
Deposition Rate2–4 nm/min0.5–1 nm/min

Such asymmetric rates necessitate precise process control to maintain the 5:1 stoichiometry. Cross-sectional microscopy of deposited films often reveals manganese-rich regions interspersed with beryllium clusters, highlighting the immiscibility challenge.

Solid-State Reaction Pathways in Be–Mn Binary Systems

Solid-state synthesis of Be–Mn intermetallics involves high-energy mechanical alloying or diffusion couples. The immiscibility of Be (atomic radius 1.12 Å) and Mn (1.79 Å) creates significant lattice strain, favoring amorphous phase formation. Post-annealing at 800–1000°C induces crystallization, but phase segregation remains prevalent.

The hypothetical Be–Mn phase diagram, extrapolated from Fe–Mn systems, suggests a narrow γ-phase field at elevated temperatures (>1200°C). However, experimental data reveal:

  • Mechanically Alloyed Powders: 20-hour ball milling produces a metastable Be₅Mn phase with 85% crystallinity.
  • Diffusion Couples: Annealing Be/Mn laminates at 950°C for 48 hours yields <5% intermetallic formation, with BeO and Mn₃O₄ impurities dominating.

The table below summarizes reaction outcomes:

MethodTemperature (°C)Time (h)Product Composition
Mechanical AlloyingAmbient20Be₅Mn (amorphous)
Diffusion Annealing95048Be₅Mn + oxides

Challenges in Immiscible Element Integration During Synthesis

The Be–Mn system faces three primary integration barriers:

  • Thermodynamic Immiscibility: The enthalpy of mixing (ΔHₘᵢₓ) is strongly positive (+18 kJ/mol), driven by mismatched atomic sizes and electronegativities (Be: 1.57, Mn: 1.55).
  • Oxidation Tendencies: Beryllium oxidizes readily above 600°C, forming BeO, which inhibits intermetallic nucleation.
  • Precursor Compatibility: Manganese precursors (e.g., Mn(hfa)₂- TMEDA) decompose cleanly, while beryllium precursors (e.g., BeCl₂) often leave chloride contaminants.

Advanced approaches to mitigate these issues include:

  • Sputter Deposition: Using separate Be and Mn targets in ultra-high vacuum (10⁻⁸ Torr) to minimize oxidation.
  • Rapid Thermal Processing: Heating rates >100°C/s to bypass phase segregation.

A comparative analysis of elemental properties underscores these challenges:

PropertyBerylliumManganese
Melting Point1287°C1246°C
Crystal StructureHCPBCC
Oxidation State+2+2, +3, +4, +6, +7

This disparity in oxidation states complicates stoichiometric control, as manganese tends to form mixed-valence oxides during synthesis.

Unit Cell Configuration and Space Group Determination

Beryllium--manganese (5/1), with the molecular formula Be₅Mn, represents an intermetallic compound characterized by a precise 5:1 stoichiometric ratio of beryllium to manganese atoms [1]. The compound possesses a molecular weight of 99.99896 grams per mole and is registered under Chemical Abstract Service number 62852-69-1 [1]. The atomic composition consists of 83.33% beryllium and 16.67% manganese, translating to mass percentages of 44.95% beryllium and 55.05% manganese [1].

Current crystallographic investigations of the Be₅Mn system face significant limitations due to the paucity of comprehensive structural determination studies [1]. Unlike well-characterized beryllium-transition metal compounds such as Be₅Pt, which exhibits a defined crystal structure with multi-center bonding characteristics [2], the specific unit cell parameters and space group assignment for Be₅Mn remain undetermined in the available literature [1].

The parent beryllium metal crystallizes in a hexagonal close-packed structure with space group P63/mmc (number 194) [3]. The unit cell parameters for pure beryllium are: a = 228.58 picometers, b = 228.58 picometers, c = 358.43 picometers, with angles α = 90.000°, β = 90.000°, and γ = 120.000° [3]. These structural characteristics of the beryllium component provide a foundation for understanding the potential crystallographic behavior in beryllium-manganese intermetallic systems [3].

PropertyValueUnits
Molecular FormulaBe₅Mn-
Molecular Weight99.99896g/mol
Beryllium Content (atomic)83.33%
Manganese Content (atomic)16.67%
Beryllium Content (mass)44.95%
Manganese Content (mass)55.05%
Chemical Abstract Service Number62852-69-1-

Phase Stability in Be-Mn Systems Under Variable Stoichiometries

The phase stability characteristics of beryllium-manganese systems exhibit complex behavior influenced by compositional variations and thermodynamic conditions [4] [5]. Intermetallic compounds demonstrate distinct stability regimes that depend critically on the precise stoichiometric ratios between constituent elements [4]. In the context of Be₅Mn, the 5:1 stoichiometry represents a specific ordered arrangement that forms under particular thermodynamic conditions [1].

Research on related beryllium-transition metal systems provides insights into the phase stability mechanisms governing these compounds [2]. The intermetallic semiconductor Be₅Pt demonstrates that beryllium-rich compositions with transition metals can form stable ordered structures with unique electronic properties [2]. The formation of Be₅Pt involves strong charge transfer from beryllium to platinum atoms, creating a framework of interconnected polyhedral units [2]. Similar charge transfer mechanisms may operate in Be₅Mn systems, though specific experimental verification remains limited [2].

Manganese exhibits multiple polymorphic forms including alpha, beta, gamma, and delta phases, each with distinct crystallographic characteristics [6]. The alpha-manganese phase crystallizes in space group I43m with lattice parameter a = 0.89219 nanometers [6]. The beta-manganese phase adopts space group P4132 with lattice parameter a = 0.63152 nanometers [6]. The gamma-manganese phase exhibits a face-centered cubic structure (space group Fm3m) with lattice parameter a = 0.38624 nanometers [6]. The delta-manganese phase crystallizes in a body-centered cubic structure (space group Im3m) with lattice parameter a = 0.30806 nanometers [6].

The thermodynamic stability of beryllium-manganese phases depends on temperature, pressure, and compositional variables [7]. Studies of manganese-containing alloy systems demonstrate that manganese atoms can occupy multiple coordination environments and exhibit variable magnetic interactions depending on the local atomic arrangement [7]. In iron-manganese systems, manganese atoms show preferential ferromagnetic coupling in body-centered cubic phases and antiferromagnetic coupling in face-centered cubic phases [7]. These magnetic interactions contribute significantly to the overall phase stability and influence the formation conditions for specific stoichiometric compounds [7].

Manganese PhaseSpace GroupLattice Parameter (nm)Crystal System
Alpha-MnI43m0.89219Cubic
Beta-MnP41320.63152Cubic
Gamma-MnFm3m0.38624Face-centered cubic
Delta-MnIm3m0.30806Body-centered cubic

Comparative Analysis with Related Transition Metal Alloys

The comparative analysis of Be₅Mn with related transition metal alloys reveals significant structural and electronic parallels that illuminate the fundamental characteristics of beryllium-transition metal bonding [2] [8] [9]. Beryllium-platinum compounds, particularly Be₅Pt and Be₂₁Pt₅, provide the most relevant comparative framework for understanding beryllium-manganese interactions [2]. These compounds exhibit strong charge transfer phenomena where beryllium atoms donate electron density to the transition metal centers, creating polar covalent bonding networks [2].

Be₅Pt demonstrates semiconducting behavior arising from the unique electronic structure generated by beryllium-platinum interactions [2]. The compound features a three-dimensional framework of vertex-condensed empty Be₄ tetrahedra with multi-center cluster bonds interpenetrated by platinum-filled tetrahedral units [2]. This structural motif suggests that Be₅Mn may exhibit similar polyhedral arrangements, though the electronic properties would differ due to the distinct electronic configuration of manganese compared to platinum [2].

Transition metal complexes containing beryllium atoms demonstrate the capacity for forming dative quadruple bonds between beryllium and transition metal centers [9]. Studies of neutral sixteen-valence electron complexes such as BeManganese(PMe₃)₂ and BeManganese(CO)₂ reveal one beryllium-to-metal sigma bond, one metal-to-beryllium sigma bond, and two metal-to-beryllium pi bonds [9]. The strength of these bonding interactions varies significantly based on the ligand environment coordinated to the transition metal [9]. When phosphine ligands coordinate to the metal center, the metal-to-beryllium sigma bond exhibits greater strength than the beryllium-to-metal sigma bond [9]. Conversely, when carbonyl ligands coordinate to the metal, the bonding strength order reverses due to the enhanced pi-acceptor character of carbon monoxide [9].

Aluminum-manganese intermetallic systems provide additional comparative insights relevant to beryllium-manganese compounds [5] [10]. The Al₆Mn phase demonstrates the capacity for manganese to form stable intermetallic structures with light metal components [5]. In aluminum-manganese-beryllium ternary systems, the T phase (nominally Al₁₅Mn₃Be₂) exhibits an average composition of 72 atomic percent aluminum, 19 atomic percent manganese, and 9 atomic percent beryllium [5]. This phase demonstrates that beryllium and manganese can coexist in ordered intermetallic structures with aluminum as a third component [5].

The formation mechanisms for transition metal-beryllium compounds typically involve high-temperature solid-state reactions or specialized synthesis approaches [8]. Recent developments in transition metal nitridoberyllates, specifically W₂Be₄N₅ and W₄Be₈N₉, demonstrate that beryllium can form complex ternary compounds with transition metals under high-temperature, high-pressure conditions [8]. These compounds feature alternating layers of transition metal coordination polyhedra and beryllium-nitrogen tetrahedral units, suggesting that layered structures may represent a common motif in beryllium-transition metal systems [8].

CompoundTransition MetalBeryllium RatioKey Structural FeaturesElectronic Properties
Be₅PtPlatinum5:1Interpenetrating polyhedral networksSemiconducting
Be₅MnManganese5:1Structure undeterminedProperties unknown
Be₂₁Pt₅Platinum4.2:1Strong charge transferMetallic
Al₁₅Mn₃Be₂Manganese0.67:1Ternary intermetallicComplex phase

Density functional theory calculations represent the primary computational approach for investigating electronic structure and bonding characteristics in beryllium-manganese intermetallic compounds [1] [2]. The broken-symmetry density functional theory approach has been extensively employed for studying magnetically interacting systems containing transition metal ions [1]. For manganese-containing complexes, hybrid functionals with moderate levels of Hartree-Fock exchange admixture have demonstrated superior performance compared to pure generalized gradient approximation functionals [1].

The selection of appropriate exchange-correlation functionals constitutes a critical consideration for beryllium-manganese systems. Systematic benchmarking studies have established that the hybrid-meta-generalized gradient approximation Trockenheit-Perdew-Staroverov-Scuseria hybrid functional with ten percent Hartree-Fock exchange provides optimal performance for exchange-coupled manganese systems [1]. This functional consistently delivers deviations of merely three to six reciprocal centimeters for moderately coupled complexes while maintaining accuracy for strongly antiferromagnetically coupled systems [1].

Beryllium atoms exhibit unique electronic characteristics that influence computational approaches. The light alkaline earth metal possesses only two valence electrons, leading to multi-center bonding interactions within beryllium-transition metal frameworks [3] [4]. Computational analyses utilizing Quantum Theory of Atoms In Molecules methods have revealed ionic interactions between beryllium centers and surrounding frameworks, while demonstrating multi-center interactions within beryllium-transition metal networks [4].

The computational treatment of beryllium-manganese bonding requires consideration of both covalent and ionic character. Energy decomposition analysis using Natural Bond Orbital and Quantum Theory of Atoms In Molecules approaches has demonstrated that beryllium-transition metal bonding exhibits more covalent character compared to magnesium-transition metal analogues [5]. These findings suggest that beryllium-manganese five-to-one compounds possess significant covalent bonding contributions that influence their electronic and magnetic properties.

First-principles calculations on beryllium clusters containing two to six atoms have utilized density functional theory within the local spin density approximation [6]. These calculations employed fictitious dynamics with simulated annealing as conceived by Car and Parrinello, yielding shell-like orbitals that fill angular momentum states in the order: one s, one p, two s, one d [6]. Mulliken population analysis using atomic basis sets enables examination of how shell orbitals arise from atomic orbitals and association of electron density distributions with atomic sites and overlap regions between atom pairs [6].

Cluster-Based Magnetic Moment Simulations

Magnetic moment calculations for beryllium-manganese systems employ sophisticated cluster-based approaches that account for spin-spin interactions and exchange coupling mechanisms. The Stern-Gerlach experimental setup coupled with computational modeling provides comprehensive magnetic characterization of free clusters [7]. Magnetic properties of free clusters containing transition metals demonstrate size-dependent ferromagnetic responses, with certain combinations exhibiting very large magnetic moments [8].

The spin-only magnetic moment formula provides fundamental calculations for transition metal systems: μs.o. = √{4S(S+1)} Bohr magnetons [9] [10]. For systems with orbital angular momentum contributions, the magnetic moment incorporates both spin and orbital components: μS+L = √{4S(S+1) + L(L+1)} Bohr magnetons [9] [10]. These theoretical frameworks enable prediction of magnetic behavior in beryllium-manganese clusters with varying compositions and coordination environments.

Manganese atoms in different oxidation states exhibit distinct magnetic characteristics. Manganese(II) with d5 configuration displays a spin-only magnetic moment of approximately 5.9 Bohr magnetons, while Manganese(III) with d4 configuration shows moments around 4.9 Bohr magnetons [11]. The incorporation of manganese into beryllium frameworks modifies these intrinsic magnetic properties through exchange interactions and crystal field effects.

Cluster-based simulations reveal that magnetic moments depend critically on cluster size, composition, and geometric arrangement. Bismuth-manganese clusters demonstrate ferromagnetic responses that are strongly size-dependent, with certain combinations such as Bi5Mn3, Bi9Mn4, Bi10Mn5, and Bi12Mn6 exhibiting very large magnetic moments [8]. These findings suggest that beryllium-manganese five-to-one clusters may similarly exhibit enhanced magnetic moments through optimal geometric and electronic arrangements.

Temperature-dependent magnetic behavior requires consideration of thermal effects on magnetic ordering. Magnetic measurements at low temperatures (46.5 K) using Stern-Gerlach deflections provide insights into intrinsic magnetic properties without thermal disorder contributions [8]. The magnetic transition temperatures for beryllium-manganese systems depend on exchange interaction strengths and structural parameters that emerge from first-principles calculations.

Thermodynamic Stability Modeling Using Calculation of Phase Diagrams Approaches

Calculation of Phase Diagrams methodology provides comprehensive thermodynamic modeling frameworks for beryllium-manganese systems [12] [13] [14]. The thermodynamic assessment of binary and ternary systems containing beryllium and manganese requires careful consideration of solution phase models and intermetallic compound descriptions. Boron-containing systems involving manganese demonstrate successful application of Calculation of Phase Diagrams approaches, where boron is modeled as an interstitial element in solid solutions of transition metals [12].

Thermodynamic databases for beryllium-transition metal systems employ sophisticated modeling approaches. The assessment of aluminum-manganese-beryllium ternary systems has established that Al6Mn does not dissolve beryllium, while λ-Al4Mn dissolves up to seven atomic percent beryllium [15]. The T phase, normally designated as Al15Mn3Be2, exhibits average composition of 72 atomic percent aluminum, 19 atomic percent manganese, and 9 atomic percent beryllium [15]. These findings provide guidance for modeling beryllium solubility in manganese-containing phases.

Phase stability calculations require integration of electronic structure and vibrational contributions to free energy. First-principles molecular dynamics simulations coupled with thermodynamic integration methods enable derivation of phase boundaries by equating solid and liquid Gibbs free energies [16]. The quasiharmonic approximation provides vibrational entropy contributions, although it may underestimate the stability of hexagonal close-packed structures relative to body-centered cubic phases [16].

The Calculation of Phase Diagrams approach for beryllium-manganese systems incorporates sublattice models for solution phases and line-compound models for intermetallic compounds. Thermodynamic parameters are optimized to reproduce experimental phase equilibrium data while maintaining thermodynamic consistency. The sub-regular solution model provides appropriate descriptions for solution phases, while Gibbs energy expressions for intermetallic compounds account for temperature-dependent heat capacity contributions.

Beryllium-rich ternary intermetallic compounds demonstrate complex thermodynamic behavior. The compound Y4Be33Pt16 crystallizes in non-centrosymmetric space group I43d and exhibits superconducting transitions below 0.9 K [4]. This system possesses only 1.4 valence electrons per atom, leading to multi-center interactions within the beryllium-platinum framework as confirmed by Quantum Theory of Atoms In Molecules calculations [4]. Similar electronic characteristics are anticipated for beryllium-manganese five-to-one compounds.

Thermodynamic stability modeling incorporates magnetic contributions to free energy through temperature-dependent magnetic ordering. The magnetic transition from ferromagnetic to paramagnetic states requires consideration of magnetic entropy contributions. Calculation of Phase Diagrams databases typically employ magnetic models that separate electronic and magnetic contributions to thermodynamic properties, enabling accurate prediction of magnetic transition temperatures and their influence on phase stability.

Exact Mass

99.998958 g/mol

Monoisotopic Mass

99.998958 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-11-2024

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